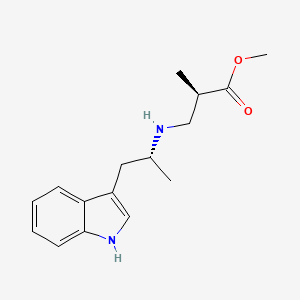
methyl (R)-3-(((R)-1-(1H-indol-3-yl)propan-2-yl)amino)-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (R)-3-(((R)-1-(1H-indol-3-yl)propan-2-yl)amino)-2-methylpropanoate, also known as 3-Indolylmethyl-2-methyl-propanoate (IMP), is a chemical compound with a variety of potential applications. It has been studied in the context of scientific research, with a focus on its synthesis, mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Scientific Research Applications
Neurological Applications
- Investigation of Parkinsonism Causes : A study found that individuals developed marked parkinsonism after using an illicit drug intravenously, where the substance primarily contained 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), highlighting the compound's relevance in studying neurotoxic effects leading to Parkinson's disease-like symptoms (Langston et al., 1983).
Cancer Research
- Treatment of Cognitive Deficits in Alzheimer Disease : LY451395, a positive α-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid modulator, was investigated for its efficacy and safety in patients with mild to moderate Alzheimer disease. The study aimed to explore the compound's potential in addressing cognitive deficits associated with Alzheimer's, although no significant improvements were observed in the primary outcome measure (Chappell et al., 2007).
- Metabolism and Disposition in Cancer Therapy : Brivanib, a potent and selective dual inhibitor of vascular endothelial growth factor (VEGF) and fibroblast growth factor (FGF) signaling pathways, and its alanine prodrug, brivanib alaninate, have been studied for oral cancer treatment. The study detailed the in vivo biotransformation of brivanib after administration, indicating significant contributions to pharmacological effects in cancer therapy from metabolites (Gong et al., 2011).
properties
IUPAC Name |
methyl (2R)-3-[[(2R)-1-(1H-indol-3-yl)propan-2-yl]amino]-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-11(16(19)20-3)9-17-12(2)8-13-10-18-15-7-5-4-6-14(13)15/h4-7,10-12,17-18H,8-9H2,1-3H3/t11-,12-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIEZWVCYBPEYEX-VXGBXAGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)NCC(C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CNC2=CC=CC=C21)NC[C@@H](C)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (R)-3-(((R)-1-(1H-indol-3-yl)propan-2-yl)amino)-2-methylpropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2972581.png)


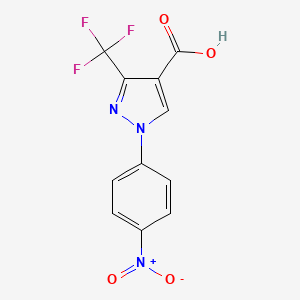
![3-fluoro-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2972592.png)
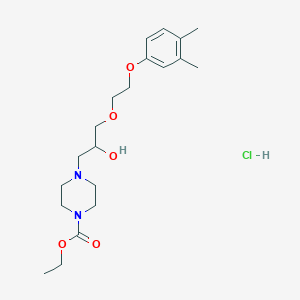
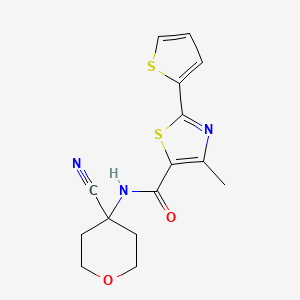
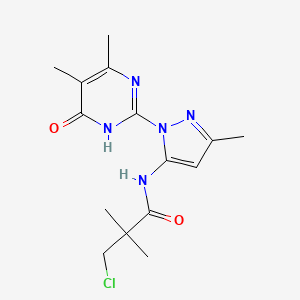
![4-methoxy-N-(2-(6-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2972599.png)
![2-chloro-N-[[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-6-fluorobenzamide](/img/structure/B2972600.png)
![(E)-4-(Dimethylamino)-N-[1-(5-methyl-2-phenyltriazol-4-yl)ethyl]but-2-enamide](/img/structure/B2972601.png)
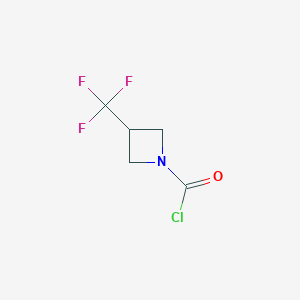
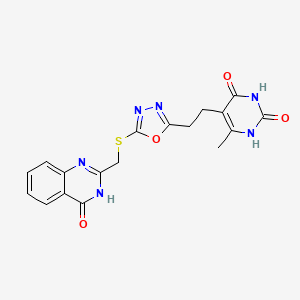
![2-[4-(Difluoromethoxy)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2972604.png)